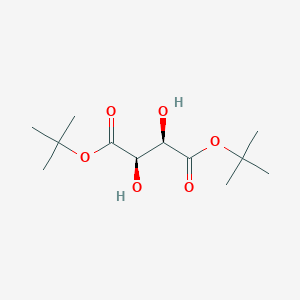

(+)-Di-tert-butyl L-tartrate

Description

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWOKJQQGHCDBL-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433161 | |

| Record name | (+)-Di-tert-butyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117384-45-9 | |

| Record name | (+)-Di-tert-butyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (+)-Di-tert-butyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Di-tert-butyl L-tartrate is a chiral compound of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid structure and stereochemical purity make it a valuable chiral auxiliary and building block in asymmetric synthesis, enabling the selective production of enantiomerically pure molecules. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a typical synthesis workflow.

Core Physical Properties

A summary of the essential physical and chemical identifiers for this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | di-tert-butyl (2R,3R)-2,3-dihydroxybutanedioate | [1][2] |

| CAS Number | 117384-45-9 | [1][3][4][5][6] |

| Molecular Formula | C12H22O6 | [1][2][3] |

| Molecular Weight | 262.30 g/mol | [3] |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 88-92 °C | [1] |

| Optical Rotation | [α]20/D +9.0° to +13.0° (c=1 in Acetone) | [1] |

| Solubility | Soluble in organic solvents such as acetone and dichloromethane. | [1] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and application of this compound. The following sections detail the methodologies for measuring its key physical constants.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting point to ensure accuracy.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Determination of Specific Rotation

Principle: Specific rotation is a fundamental property of chiral compounds and is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific concentration and path length.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound (e.g., 100 mg) is dissolved in a precise volume of a specified solvent (e.g., acetone) in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to determine the zero reading.

-

Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the following formula:

[α]Tλ = α / (l × c)

where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (D-line of sodium).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed esterification of L-(+)-tartaric acid with tert-butanol or a tert-butylating agent. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

References

- 1. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. mpbio.com [mpbio.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. canbipharm.com [canbipharm.com]

- 6. CAS # 117384-45-9, this compound, L-(+)-Tartaric acid di-tert-butyl ester - chemBlink [ww.chemblink.com]

A Comprehensive Technical Guide to (+)-Di-tert-butyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Di-tert-butyl L-tartrate, a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and key applications, and visualizes the underlying chemical processes.

Core Properties and Identification

This compound is the di-tert-butyl ester of L-(+)-tartaric acid. Its rigid chiral backbone makes it an invaluable tool in asymmetric synthesis, where it is used to control the stereochemical outcome of reactions.

CAS Number: 117384-45-9

Molecular Formula: C₁₂H₂₂O₆[1]

Molecular Weight: 262.30 g/mol

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Appearance | White powder | |

| Melting Point | 90-92 °C | |

| Optical Activity | [α]₂₀/D +11°, c = 1 in acetone | |

| Linear Formula | [CH(OH)CO₂C(CH₃)₃]₂ | |

| InChI Key | ITWOKJQQGHCDBL-HTQZYQBOSA-N | |

| SMILES String | CC(C)(C)OC(=O)--INVALID-LINK----INVALID-LINK--C(=O)OC(C)(C)C |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in asymmetric synthesis are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via the proton-catalyzed esterification of L-tartaric acid with isobutene. This method is adapted from a general procedure for the preparation of di-tert-butyl esters.

Materials:

-

L-(+)-Tartaric acid

-

Isobutene

-

Dichloromethane (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Pressure-rated reaction vessel (e.g., autoclave or sealed tube)

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

Procedure:

-

To a pressure-rated reaction vessel, add L-(+)-tartaric acid and anhydrous dichloromethane.

-

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Carefully add liquefied isobutene to the reaction vessel.

-

Seal the vessel and allow it to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the excess isobutene in a well-ventilated fume hood.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Application in Sharpless Asymmetric Epoxidation

Tartrate esters are crucial chiral ligands in the Sharpless asymmetric epoxidation of allylic alcohols. This protocol provides a general procedure for this reaction, which can be adapted for use with this compound.

Materials:

-

Allylic alcohol

-

This compound

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or decane)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Powdered 4Å molecular sieves

-

10% aqueous NaOH solution

-

Brine

-

Anhydrous sodium sulfate

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Cooling bath (-20 °C)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.

-

Add anhydrous dichloromethane and cool the suspension to -20 °C.

-

To the cooled suspension, add this compound followed by titanium(IV) isopropoxide via syringe. Stir the mixture for 30 minutes at -20 °C.

-

Add the allylic alcohol to the reaction mixture.

-

Slowly add the solution of TBHP dropwise, ensuring the internal temperature remains below -10 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a 10% aqueous NaOH solution and allowing the mixture to warm to room temperature.

-

Stir vigorously for 1 hour, then separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by flash column chromatography.

Application in Chiral Resolution of Racemic Amines

Tartaric acid and its derivatives are effective resolving agents for racemic mixtures of amines through the formation of diastereomeric salts. This protocol outlines a general procedure for the chiral resolution of a racemic amine.[2][3][4][5][6]

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol)

-

Base (e.g., sodium hydroxide solution)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Standard glassware for crystallization, filtration, and extraction

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic amine and an equimolar amount of this compound in a minimal amount of a suitable solvent, with gentle heating if necessary, to obtain a clear solution.[2]

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by refrigeration or seeding with a small crystal of the desired salt.[2]

-

Isolation of Diastereomer: Collect the precipitated crystals by suction filtration and wash them with a small amount of the cold solvent.[2]

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the tartaric acid derivative and liberate the free amine.[2]

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent.

-

Purification and Analysis: Wash the organic layer, dry it, and remove the solvent to obtain the resolved amine. Determine the enantiomeric excess (e.e.) using techniques such as chiral HPLC or polarimetry.

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key chemical workflows described in this guide.

Conclusion

This compound is a versatile and indispensable tool for the modern organic chemist. Its utility in asymmetric synthesis, particularly in reactions like the Sharpless epoxidation, and its role as a chiral resolving agent, underscore its importance in the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this key chiral auxiliary.

References

An In-depth Technical Guide to (+)-Di-tert-butyl L-tartrate: Properties and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Di-tert-butyl L-tartrate, a pivotal chiral auxiliary in modern organic synthesis. With a focus on its molecular properties and applications in asymmetric reactions, this document serves as a critical resource for professionals in research, and drug development.

Core Physicochemical and Molecular Data

This compound is the di-tert-butyl ester of L-(+)-tartaric acid. Its bulky tert-butyl groups confer unique solubility and reactivity properties, making it a valuable tool in asymmetric synthesis. The molecular weight of this compound is 262.30 g/mol . A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 262.30 g/mol | |

| Molecular Formula | C₁₂H₂₂O₆ | |

| CAS Number | 117384-45-9 | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 90-92 °C | |

| Optical Activity | [α]20/D +11° (c = 1 in acetone) | |

| Linear Formula | [CH(OH)CO₂C(CH₃)₃]₂ |

Synthesis of this compound

A general and widely utilized method for the synthesis of tartrate esters is the direct esterification of tartaric acid. For the preparation of this compound, L-(+)-tartaric acid is reacted with tert-butanol or isobutylene under acidic conditions.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

L-(+)-tartaric acid

-

tert-Butanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of L-(+)-tartaric acid in a suitable solvent such as anhydrous diethyl ether, add an excess of tert-butanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

An In-Depth Technical Guide to (+)-Di-tert-butyl L-tartrate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Di-tert-butyl L-tartrate is a chiral diester of L-tartaric acid that serves as a crucial building block and chiral auxiliary in modern asymmetric synthesis. Its unique stereochemical properties and bulky tert-butyl groups enable high levels of stereocontrol in a variety of chemical transformations, making it an invaluable tool in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its structure, properties, synthesis, purification, and key applications, with a focus on its role in asymmetric epoxidation and drug development.

Core Compound Identification and Properties

This compound is systematically named di-tert-butyl (2R,3R)-2,3-dihydroxysuccinate. Its structure is characterized by a four-carbon backbone with hydroxyl groups at the C2 and C3 positions, both possessing the (R) configuration. The carboxyl groups at C1 and C4 are esterified with bulky tert-butyl groups.

Chemical Structure:

Caption: 2D Structure of this compound

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₆ | [1][2] |

| Molecular Weight | 262.30 g/mol | [1][2] |

| CAS Number | 117384-45-9 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 90-92 °C | [1][2] |

| Optical Rotation ([α]20/D) | +11° (c=1 in acetone) | [1][2] |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK----INVALID-LINK--C(=O)OC(C)(C)C | [1] |

| InChI | 1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m1/s1 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed esterification of L-tartaric acid with an excess of a tert-butylating agent, such as tert-butyl acetate.

Materials:

-

L-(+)-Tartaric acid

-

tert-Butyl acetate (excess)

-

Strong acid catalyst (e.g., perchloric acid, Tf₂NH)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add L-(+)-tartaric acid and anhydrous dichloromethane.

-

Add a large excess of tert-butyl acetate to the suspension.

-

Add a catalytic amount of a strong acid (e.g., perchloric acid or bis(trifluoromethanesulfonyl)imide).

-

Heat the mixture to a gentle reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization, often using a mixed solvent system like ethyl acetate/hexane.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

-

While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Applications in Asymmetric Synthesis and Drug Development

This compound is a highly effective chiral auxiliary, primarily utilized for its ability to induce stereoselectivity in chemical reactions. Its bulky tert-butyl groups create a well-defined chiral environment that directs the approach of reagents to a prochiral substrate.

Sharpless Asymmetric Epoxidation

One of the most significant applications of dialkyl tartrates is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. While diethyl L-tartrate is more commonly cited, di-tert-butyl L-tartrate can also be employed as the chiral ligand. This reaction provides a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of many natural products and pharmaceuticals.

The reaction involves a titanium(IV) isopropoxide catalyst, a chiral dialkyl tartrate ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The chiral tartrate complexes with the titanium catalyst to form a chiral environment that directs the epoxidation of one face of the double bond of the allylic alcohol.

Experimental Workflow for Sharpless Asymmetric Epoxidation:

Caption: Sharpless Asymmetric Epoxidation Workflow

Role in Drug Development

The enantioselective synthesis of chiral intermediates is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. This compound serves as a valuable tool in the synthesis of such chiral building blocks. For instance, chiral epoxides, diols, and amino alcohols derived from reactions employing tartrate-based chiral auxiliaries are common structural motifs in a wide range of pharmaceuticals.

While specific examples in publicly available literature detailing the use of this compound in the synthesis of a marketed drug are not as prevalent as for its diethyl counterpart, its utility in creating chiral intermediates for potential drug candidates is well-established in synthetic chemistry research. The principles of asymmetric synthesis it enables are fundamental to modern drug discovery and development.

Logical Relationship in Chiral Drug Synthesis:

Caption: Role of Chiral Auxiliary in Drug Synthesis

Conclusion

This compound is a powerful and versatile chiral auxiliary in asymmetric synthesis. Its well-defined structure and the steric bulk of the tert-butyl groups provide excellent stereocontrol in key transformations, most notably the Sharpless asymmetric epoxidation. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this compound is essential for the efficient and stereoselective synthesis of complex chiral molecules that are the foundation of many modern pharmaceuticals. The experimental protocols provided herein offer a practical guide for its synthesis, purification, and application.

References

An In-depth Technical Guide to the Synthesis and Preparation of (+)-Di-tert-butyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Di-tert-butyl L-tartrate is a valuable chiral building block in asymmetric synthesis, prized for its role in the preparation of various pharmaceuticals and complex organic molecules. Its bulky tert-butyl ester groups provide significant steric hindrance, influencing the stereochemical outcome of reactions. This technical guide provides a comprehensive overview of the synthesis of this compound. The primary method detailed is the acid-catalyzed esterification of L-tartaric acid with isobutylene, a common and effective strategy for the synthesis of tert-butyl esters. This document includes a detailed experimental protocol, a summary of quantitative data, and visualizations to illustrate the reaction pathway and experimental workflow.

Introduction

L-tartaric acid and its derivatives are fundamental chiral synthons in organic chemistry. The di-tert-butyl ester, in particular, serves as a key intermediate due to the protective nature of the tert-butyl groups, which can be selectively removed under acidic conditions. The synthesis of this diester, however, presents challenges due to the steric bulk of the tert-butyl groups and the potential for side reactions. This guide focuses on the most viable synthetic route, providing detailed methodologies and expected outcomes to aid researchers in its preparation.

Synthetic Pathway

The most effective and widely applicable method for the preparation of this compound is the acid-catalyzed addition of isobutylene to L-tartaric acid. Direct esterification with tert-butanol is generally avoided due to the facile acid-catalyzed dehydration of tert-butanol to isobutylene, which can lead to low yields and complex product mixtures.

The reaction proceeds by the protonation of isobutylene to form the stable tert-butyl cation, which then acts as the electrophile and is attacked by the carboxylic acid groups of L-tartaric acid.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the acid-catalyzed reaction of L-tartaric acid with isobutylene.

Materials:

-

L-(+)-Tartaric acid

-

Dichloromethane (anhydrous)

-

Sulfuric acid (concentrated)

-

Isobutylene (liquefied)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Pressure vessel or a thick-walled sealed tube

-

Dry ice/acetone bath

-

Magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a pressure vessel cooled in a dry ice/acetone bath, add L-(+)-tartaric acid (1 equivalent). To this, add anhydrous dichloromethane to form a slurry.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the cooled slurry with gentle stirring.

-

Isobutylene Addition: Condense a significant excess of isobutylene (e.g., 5-10 equivalents) into the reaction vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture vigorously at room temperature for 24-48 hours. The pressure inside the vessel will increase as the isobutylene warms.

-

Work-up: After the reaction is complete, cool the vessel again in a dry ice/acetone bath before carefully opening it to release the excess pressure. Allow the excess isobutylene to evaporate in a well-ventilated fume hood.

-

Neutralization: Dilute the remaining reaction mixture with dichloromethane and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the acidic catalyst and any unreacted tartaric acid.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound as a white solid.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that the yields can vary based on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| L-(+)-Tartaric acid | 1.0 eq |

| Isobutylene | 5.0 - 10.0 eq |

| Catalyst | |

| Sulfuric Acid (conc.) | 0.1 - 0.2 eq |

| Solvent | |

| Dichloromethane | Sufficient to form a slurry |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 24 - 48 hours |

| Product Characteristics | |

| Appearance | White crystalline solid |

| Yield | 60-80% (typical) |

| Purity | >98% (after chromatography) |

| Melting Point | 90-92 °C |

| Optical Rotation [α]D | +11° (c=1 in acetone) |

Conclusion

The synthesis of this compound is most reliably achieved through the acid-catalyzed addition of isobutylene to L-tartaric acid. This method circumvents the issues associated with the direct use of tert-butanol. The provided experimental protocol, when carefully followed, offers a reproducible and efficient route to this valuable chiral auxiliary. The purification of the final product is crucial to remove any mono-esterified byproducts and unreacted starting material, and column chromatography has proven to be an effective technique for this purpose. This guide serves as a valuable resource for researchers requiring high-purity this compound for their synthetic endeavors.

Chiral Auxiliaries in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Chiral Auxiliary-Mediated Synthesis

In the landscape of pharmaceutical and natural product synthesis, achieving enantiomeric purity is paramount. Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[1] This powerful strategy converts the challenge of separating enantiomers into the more straightforward task of separating diastereomers, which can often be achieved by standard techniques like column chromatography or crystallization.

The use of a chiral auxiliary follows a reliable three-step sequence:[2]

-

Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate molecule.

-

Diastereoselective Reaction: The chiral auxiliary sterically or electronically guides an incoming reagent to one face of the molecule, creating a new stereocenter with a predictable configuration. This results in one diastereomer being formed in significant excess.

-

Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary is recovered for reuse, enhancing the efficiency and sustainability of the synthesis.[1]

The overall logic of this synthetic strategy is depicted below.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3][4] They are typically derived from readily available amino alcohols like L-valinol and L-phenylalaninol.[5]

Mechanism of Action: Asymmetric Aldol Reaction

The exceptional stereocontrol of Evans auxiliaries in aldol reactions stems from the formation of a rigid, chelated Z-enolate intermediate.[6] "Soft" enolization with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine) selectively generates the Z-enolate. This enolate adopts a conformation that minimizes dipole-dipole interactions. The bulky substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face via a well-organized, chair-like Zimmerman-Traxler transition state. This leads to the predictable formation of the syn-aldol product.[6]

Data Presentation: Evans Aldol & Alkylation Reactions

The reliability of Evans auxiliaries is demonstrated by the consistently high diastereoselectivities achieved.

| Auxiliary Substituent (R) | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl | Allyl Iodide | Alkylated Product | 90-95 | 98:2 |

| Isopropyl | Benzaldehyde | syn-Aldol Adduct | 80 | >99:1 |

| Isopropyl | Isobutyraldehyde | syn-Aldol Adduct | 85 | >99:1 |

| Phenyl | Methyl Iodide | Alkylated Product | 89 | 98.5:1.5 |

Data compiled from references[7][8][9].

Experimental Protocols

A representative three-step sequence involves acylation, diastereoselective alkylation, and cleavage.[7][8][9]

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone [9]

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in toluene is added propionic anhydride (1.2 eq).

-

The mixture is heated to reflux for 30-60 minutes, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude N-propionyl oxazolidinone can be purified by flash chromatography.

Protocol 2: Diastereoselective Alkylation [8]

-

A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (N₂ or Ar).

-

Sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq, as a 1.0 M solution in THF) is added dropwise, and the resulting solution is stirred for 15-30 minutes to form the sodium enolate.

-

Allyl iodide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 15-30 minutes.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by flash chromatography to separate the diastereomers.

Protocol 3: Hydrolytic Cleavage to a Carboxylic Acid [7]

-

The purified alkylated N-acyl oxazolidinone (1.0 eq) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C in an ice bath.

-

Hydrogen peroxide (4.0 eq, as a 30% aqueous solution) is added, followed by the dropwise addition of aqueous lithium hydroxide (LiOH, 2.0 eq, as a 0.8 M solution).

-

The reaction is stirred at 0 °C for 1 hour or until completion as monitored by TLC.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stirred for 15 minutes.

-

The organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified to pH ~2 with 1 M HCl and extracted with ethyl acetate to isolate the carboxylic acid product. The aqueous layer can then be basified to recover the chiral auxiliary.

Myers' Pseudoephedrine Auxiliaries

The Myers asymmetric alkylation utilizes the inexpensive and readily available amino alcohol pseudoephedrine as a chiral auxiliary.[10] This method provides a highly practical route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[11][12] A key advantage is that the pseudoephedrine amides are often highly crystalline, facilitating purification.[11]

Mechanism of Action: Asymmetric Alkylation

The N-acyl pseudoephedrine amide is deprotonated with a strong base like lithium diisopropylamide (LDA). The presence of lithium chloride is crucial, as it helps to form a rigid, internally chelated (Z)-enolate.[1][13] In this chelate, the lithium cation coordinates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This conformation effectively blocks one face of the enolate, directing the incoming alkyl halide to attack from the opposite, less-hindered face, resulting in high diastereoselectivity.[1]

Data Presentation: Myers Alkylation

This method provides excellent stereocontrol for a wide range of electrophiles.[13]

| Substrate | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Ratio (d.r.) |

| Propionamide | CH₃I | Methyl | 92 | >99:1 |

| Propionamide | CH₃CH₂I | Ethyl | 95 | 99:1 |

| Propionamide | PhCH₂Br | Benzyl | 99 | 99:1 |

| Butyramide | CH₃CH₂I | Ethyl | 94 | 98:2 |

| Isovaleramide | PhCH₂Br | Benzyl | 96 | >99:1 |

Data sourced from reference[13]. Diastereomeric ratios determined on crude reaction mixtures.

Experimental Protocols

Protocol 1: Acylation of (+)-Pseudoephedrine [14]

-

Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.2 eq).

-

To the stirred solution, add the desired acid anhydride (e.g., acetic anhydride, 1.1 eq) dropwise at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench by adding water.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃, dry over MgSO₄, filter, and concentrate under reduced pressure. The product can often be purified by recrystallization.

Protocol 2: Asymmetric Alkylation [11][15]

-

In an oven-dried flask under an inert atmosphere, suspend the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF (to a concentration of ~0.1 M).

-

Cool the slurry to -78 °C.

-

In a separate flask, prepare a solution of LDA (~2.0 eq) in THF.

-

Add the LDA solution dropwise to the cooled amide slurry. Stir for 15-60 minutes at the appropriate temperature (e.g., -78 °C, 0 °C) to ensure complete enolate formation.

-

Add the electrophile (alkyl halide, 1.5-2.5 eq) to the enolate solution.

-

Stir the reaction until completion as monitored by TLC (can range from hours to overnight).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Warm to room temperature, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography or recrystallization.

Protocol 3: Cleavage to Carboxylic Acid (Acidic Hydrolysis) [16][17]

-

Dissolve the alkylated pseudoephedrine amide (1.0 eq) in dioxane (~0.1-0.2 M) in a round-bottom flask equipped with a reflux condenser.

-

Add an equal volume of aqueous sulfuric acid (e.g., 9 N H₂SO₄).

-

Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.

-

Cool the mixture to room temperature, carefully dilute with water, and extract with diethyl ether.

-

The combined organic layers contain the carboxylic acid product. The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary by extraction.

Enders' SAMP/RAMP Auxiliaries

The Enders' hydrazone alkylation method is a highly effective technique for the asymmetric α-alkylation of ketones and aldehydes.[2] It utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).[18]

Mechanism of Action

The synthesis follows a three-step sequence:[2]

-

Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.

-

Azaenolate Formation & Alkylation: The hydrazone is deprotonated at the α-carbon by a strong base (LDA) to form a lithium azaenolate. A rigid, six-membered chelate structure is formed involving the lithium cation, the azaenolate nitrogen, and the oxygen of the methoxymethyl group. This chelation blocks the top face of the azaenolate, forcing the electrophile to approach from the less hindered bottom face.[19]

-

Cleavage: The alkylated hydrazone is cleaved, typically by ozonolysis, to regenerate the α-alkylated carbonyl compound and release the auxiliary.[18]

Data Presentation: SAMP/RAMP Alkylation

This method provides access to α-chiral ketones with excellent enantiomeric excess.

| Ketone | Electrophile | Yield (%) | d.e. (%) | e.e. (%) |

| 3-Pentanone | Ethyl Iodide | 90 (alkylation) | >97 | >95 |

| Cyclohexanone | Methyl Iodide | 95 (alkylation) | >95 | >95 |

| Acetone | Benzyl Bromide | 60 (overall) | >95 | 99 |

| Oxetan-3-one | Benzyl Bromide | 71 (alkylation) | 94 | 84 |

Data compiled from references[18][20]. Yields and selectivities can vary based on specific steps.

Experimental Protocols

The following is a representative procedure based on the Organic Syntheses protocol for the synthesis of (S)-(+)-4-Methyl-3-heptanone.[18]

Protocol 1: Hydrazone Formation [18]

-

In a flask equipped with a condenser, charge (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.0 eq) and the ketone (e.g., 3-pentanone, 1.2 eq).

-

Warm the mixture at 60 °C under an argon atmosphere overnight.

-

Cool the mixture, dilute with diethyl ether, and wash with water.

-

Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude hydrazone by distillation to yield the pure product.

Protocol 2: Asymmetric Alkylation [18][21]

-

In an oven-dried flask under argon, dissolve the purified SAMP-hydrazone (1.0 eq) in anhydrous diethyl ether or THF and cool the solution to 0 °C.

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution typically turns yellow. Stir for 15 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C.

-

Add the alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise.

-

Allow the mixture to stir and slowly warm to room temperature overnight.

-

Quench the reaction by adding water. Separate the layers and extract the aqueous phase with ether.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude alkylated hydrazone.

Protocol 3: Oxidative Cleavage (Ozonolysis) [18]

-

In a Schlenk tube, dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C under a nitrogen atmosphere.

-

Bubble dry ozone through the solution until a persistent blue or green color appears (typically several hours).

-

Purge the solution with a stream of nitrogen while allowing it to warm to room temperature to remove excess ozone.

-

The solvent can be removed by distillation, and the resulting ketone product is purified by distillation or column chromatography. An alternative cleavage method involves stirring with saturated aqueous oxalic acid.[20][22]

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. web.mit.edu [web.mit.edu]

- 19. chemtube3d.com [chemtube3d.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Sharpless Asymmetric Epoxidation: Principles, Protocols, and Applications

The Sharpless asymmetric epoxidation is a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction is renowned for its broad substrate scope, high enantioselectivities (often exceeding 90% enantiomeric excess), and predictable stereochemical outcomes.[1][3] This technical guide provides an in-depth overview of the Sharpless asymmetric epoxidation, including its core principles, detailed experimental protocols, and a summary of its performance with various substrates.

Core Principles

The Sharpless asymmetric epoxidation utilizes a chiral catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄), an optically active dialkyl tartrate (most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][4][5] The reaction is highly specific for allylic alcohols, as the hydroxyl group of the substrate plays a crucial role in coordinating to the titanium center, thereby directing the epoxidation to the adjacent double bond.[6]

The stereochemical outcome of the epoxidation is determined by the chirality of the dialkyl tartrate used. The use of (+)-dialkyl tartrate delivers the epoxide oxygen to one face of the double bond, while the (−)-dialkyl tartrate delivers it to the opposite face. This predictability is a key feature of the reaction and can be rationalized using a simple mnemonic device.

Catalytic Cycle

The active catalyst is believed to be a dimeric titanium-tartrate complex.[5] The catalytic cycle involves the coordination of the allylic alcohol and tert-butyl hydroperoxide to the titanium center, followed by the transfer of an oxygen atom to the double bond of the allylic alcohol. The resulting epoxy alcohol is then displaced from the catalyst, allowing for the catalytic cycle to continue.

References

Navigating the Safe Handling of (+)-Di-tert-butyl L-tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Di-tert-butyl L-tartrate is a valuable chiral building block in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecules. While it is a widely used reagent, a thorough understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety considerations, handling procedures, and emergency responses associated with this compound.

Section 1: GHS Classification and Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, the classification for this compound can be inconsistent across different suppliers and safety data sheets (SDS). While some sources do not classify it as hazardous, others may indicate potential for irritation. It is crucial to consult the specific SDS provided with the product in use.

Table 1: GHS Hazard Summary for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Not Classified | Not Classified | None | None |

| Potential for mild skin and eye irritation | May cause skin irritation. May cause eye irritation. | Warning | * * |

Note: The potential for mild irritation is often cited for similar compounds and should be considered as a precautionary measure, even if not explicitly stated in all SDS.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H22O6 |

| Molecular Weight | 262.30 g/mol [1] |

| Appearance | White solid powder[1] |

| Melting Point | 90-92 °C (194-197.6 °F)[1] |

| Boiling Point | Not available |

| Flash Point | 109 °C (228.2 °F)[1] |

| Specific Gravity | 1.143 g/cm³[1] |

| Solubility | No information available |

Section 3: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical in a laboratory setting to minimize exposure and maintain the chemical's stability.

Handling

-

Ventilation: Use in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Dust Formation: Minimize dust generation and accumulation.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Storage

-

Container: Keep the container tightly closed.

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Store away from strong oxidizing agents.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent direct contact with this compound.

Table 3: Recommended Exposure Controls and Personal Protective Equipment

| Control | Recommendation |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures with a potential for dust or aerosol generation. |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Under normal use and with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved N95 respirator or equivalent may be used. |

Section 5: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention. |

Section 6: Fire and Reactivity Data

Understanding the fire and reactivity hazards of a chemical is essential for preventing and responding to emergencies.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Stability: Stable under normal storage conditions.[1]

-

Conditions to Avoid: Incompatible products, excess heat.

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide.[1]

Section 7: Toxicological Information

Detailed toxicological data for this compound is limited. The toxicological properties have not been fully investigated. Therefore, it should be handled with the care given to a potentially hazardous substance.

Table 5: Toxicological Data Summary

| Effect | Data |

| Acute Toxicity (LD50/LC50) | No data available. |

| Skin Corrosion/Irritation | May cause mild skin irritation. |

| Serious Eye Damage/Irritation | May cause mild eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

Section 8: Experimental Protocols

General Protocol for Handling Solid this compound:

-

Preparation:

-

Consult the Safety Data Sheet (SDS) for the specific batch of this compound.

-

Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

-

Assemble all necessary equipment and PPE before starting.

-

-

Personal Protective Equipment (PPE) Donning:

-

Wear a clean, buttoned lab coat.

-

Put on safety glasses with side shields or goggles.

-

Don appropriate chemical-resistant gloves (e.g., nitrile).

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Use a spatula to handle the solid. Avoid creating dust clouds.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

If adding the solid to a reaction vessel, do so slowly and carefully to avoid splashing.

-

Ensure the reaction is conducted in a well-ventilated area, preferably within a fume hood.

-

-

Post-Handling:

-

Clean any spills immediately according to established laboratory procedures.

-

Decontaminate the work surface.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Section 9: Visualizations

Diagram 1: General Laboratory Safety Workflow

Caption: General workflow for safely handling chemical reagents in a laboratory setting.

Diagram 2: PPE Selection Decision Tree

Caption: Decision-making process for selecting appropriate Personal Protective Equipment (PPE).

Diagram 3: First Aid for Chemical Exposure

References

An In-depth Technical Guide on the Solubility of (+)-Di-tert-butyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for (+)-Di-tert-butyl L-tartrate, a crucial chiral building block in pharmaceutical and chemical synthesis. Recognizing the limited availability of quantitative solubility data in public literature, this document also furnishes a comprehensive, standardized experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate precise and reliable data in their own laboratories.

Solubility Data of this compound

Currently, there is a notable scarcity of comprehensive, quantitative solubility data for this compound across a range of solvents and temperatures in peer-reviewed literature and chemical databases. The available information is largely qualitative. This section summarizes the existing data.

Table 1: Summary of Available Solubility Data for Tartrate Derivatives

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| Dibutyl tartrate | Water | 4.827 g/L | Not Stated | Isomer not specified.[1] |

| This compound | Chloroform | Slightly Soluble | Not Stated | Qualitative observation. |

| This compound | Ethyl Acetate | Slightly Soluble | Not Stated | Qualitative observation. |

It is imperative for researchers to experimentally determine the solubility of this compound in solvent systems relevant to their specific applications, such as those used in synthesis, purification, or formulation. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4] The protocol outlined below is a standardized procedure that can be adapted for this compound.

2.1. Principle

An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container at a constant temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method.

2.2. Materials and Equipment

-

Test Substance: this compound (powder or crystalline form)

-

Solvents: High-purity solvents of interest (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with screw caps or glass stoppers

-

Thermostatically controlled shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C, 37 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

-

2.3. Procedure

-

Preparation:

-

Add an excess amount of this compound to several vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment. A common starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.

-

Accurately record the weight of the compound added to each vial.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to reach equilibrium. A typical duration is 24 to 48 hours.[3] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed until a clear supernatant is obtained.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter into a clean vial. Ensure the filter is compatible with the solvent and does not adsorb the solute.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the saturated solution by interpolating from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from replicate experiments.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Sharpless-Katsuki Asymmetric Epoxidation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, has had a profound impact on the synthesis of complex chiral molecules, including natural products, pharmaceuticals, and other specialty chemicals.[1][2]

The reaction utilizes a catalyst system composed of titanium(IV) isopropoxide [Ti(O-i-Pr)₄] and a chiral diethyl tartrate (DET) ligand.[2] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP).[2] A key feature of this reaction is that the choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation, allowing for predictable and controlled synthesis of either enantiomer of the product epoxide.[3] The reaction is known for its broad substrate scope and high enantioselectivities, often exceeding 90% enantiomeric excess (ee).[4]

I. Data Presentation: Substrate Scope and Performance

The Sharpless-Katsuki epoxidation is effective for a wide range of allylic alcohols. The following tables summarize the quantitative data for the epoxidation of various substrates under catalytic conditions, highlighting the yields and enantiomeric excess achieved.

Table 1: Asymmetric Epoxidation of Various Primary Allylic Alcohols[5]

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-2-Hexen-1-ol | (+)-DIPT | 80 | 95 |

| (Z)-2-Hexen-1-ol | (+)-DIPT | 75 | 86 |

| Cinnamyl alcohol | (+)-DIPT | 85 | 96 |

| Geraniol | (+)-DIPT | 77 | >95 |

| Nerol | (+)-DIPT | 68 | 82 |

| Allyl alcohol | (+)-DIPT | 55 | 92 |

| 3-Methyl-2-buten-1-ol | (+)-DIPT | 70 | 91 |

| (E)-2-Penten-1-ol | (+)-DIPT | 78 | 94 |

| (E)-2-Octen-1-ol | (+)-DIPT | 82 | 95 |

| (E)-3-Phenyl-2-propen-1-ol | (+)-DIPT | 88 | 97 |

Data sourced from Gao, Y.; Klunder, J. M.; Hanson, R. M.; Masamune, H.; Ko, S. Y.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765-5780.

II. Experimental Protocols

Two representative protocols are provided below: a catalytic version for a common substrate and a stoichiometric version for less reactive substrates.

Protocol 1: Catalytic Asymmetric Epoxidation of Geraniol

This protocol is adapted for the epoxidation of geraniol using catalytic amounts of the titanium-tartrate complex in the presence of molecular sieves.

Materials:

-

Geraniol

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

-

(+)-Diisopropyl tartrate ((+)-DIPT)

-

tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane

-

Powdered 4Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

10% aqueous tartaric acid solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add powdered 4Å molecular sieves.

-

Add anhydrous dichloromethane and cool the suspension to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).

-

To the cooled and stirred suspension, add (+)-DIPT followed by Ti(O-i-Pr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.

-

Add geraniol to the reaction mixture.

-

Slowly add the TBHP solution dropwise over 10-15 minutes, ensuring the internal temperature of the reaction mixture does not exceed -15 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

-

Stir the biphasic mixture vigorously for 1 hour.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-epoxygeraniol.

Protocol 2: Stoichiometric Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is suitable for substrates that may exhibit lower reactivity under catalytic conditions.

Materials:

-

(E)-2-Hexen-1-ol

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

-

(+)-Diethyl tartrate ((+)-DET)

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

-

Anhydrous dichloromethane (CH₂Cl₂)

-

10% aqueous NaOH solution saturated with NaCl

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane and cool to -20 °C.

-

Add Ti(O-i-Pr)₄ via syringe, followed by the dropwise addition of (+)-DET.

-

Stir the mixture at -20 °C for 10 minutes.

-

Add (E)-2-hexen-1-ol to the reaction mixture.

-

Slowly add a pre-cooled (-20 °C) solution of anhydrous TBHP in toluene, maintaining the internal reaction temperature below -10 °C.

-

Stir the reaction mixture at -20 °C for 1.5 to 2 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add the 10% NaOH/brine solution and stir for another 30 minutes, or until the two phases become clear.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by flash column chromatography on silica gel.

III. Visualizations

Reaction Mechanism

The catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation involves the formation of a dimeric titanium-tartrate complex. The allylic alcohol and TBHP coordinate to one of the titanium centers, followed by the intramolecular transfer of an oxygen atom to the double bond.

Caption: Catalytic cycle of the Sharpless-Katsuki epoxidation.

Experimental Workflow

The general workflow for performing a Sharpless-Katsuki asymmetric epoxidation experiment is outlined below.

Caption: General experimental workflow for the reaction.

References

Application of (+)-Di-tert-butyl L-tartrate in the Asymmetric Epoxidation of Allylic Alcohols

Introduction

The Sharpless-Katsuki asymmetric epoxidation is a renowned and powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary or secondary allylic alcohols.[1][2] This reaction utilizes a catalyst system typically formed in situ from titanium(IV) isopropoxide [Ti(O-i-Pr)₄], an optically active dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.[3][4] While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are commonly used chiral ligands, (+)-di-tert-butyl L-tartrate serves the same fundamental role in establishing a chiral environment around the titanium center, thereby directing the epoxidation to a specific face of the double bond. The choice of the L-(+)-tartrate enantiomer consistently delivers the epoxide oxygen to one face of the alkene, resulting in high enantiomeric excess (ee), often exceeding 90%.[3][5] The resulting chiral epoxy alcohols are versatile synthetic intermediates, crucial for the total synthesis of numerous natural products, pharmaceuticals, and other complex molecules.[1][6]

This document provides detailed application notes and experimental protocols for conducting the asymmetric epoxidation of allylic alcohols using this compound.

Quantitative Data Summary

The following table summarizes representative data for the Sharpless asymmetric epoxidation of various allylic alcohols. While specific data for this compound is less commonly published, the results are expected to be comparable to those obtained with the closely related L-(+)-diethyl tartrate (L-(+)-DET).

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [7] |

| Geraniol | L-(+)-DET | High | 95 | [7] |

| Cinnamyl alcohol | L-(+)-DET | High | >95 | [8] |

| Allyl alcohol | L-(+)-DIPT | ~15 | 73 | [9] |

| (Z)-2-Methylhept-2-enol | L-(+)-DET | 80 | 89 | [9] |

Experimental Protocols

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

This protocol describes a catalytic version of the Sharpless epoxidation, which is often preferred for its efficiency.

Materials:

-

Geraniol

-

This compound

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene or decane

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Powdered, activated 4Å molecular sieves

-

10% aqueous tartaric acid solution

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves.

-

Add anhydrous dichloromethane and cool the flask to -20 °C in a suitable cooling bath (e.g., a dry ice/acetonitrile bath).[10]

-

To the cooled and stirred suspension, add titanium(IV) isopropoxide (5-10 mol%) via syringe.[3]

-

Subsequently, add this compound (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide). The solution should change color to a pale yellow/orange.[3]

-

Stir the mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst complex.[10]

-

Add the allylic alcohol (e.g., geraniol, 1 equivalent) to the reaction mixture.[10]

-

Slowly add the solution of anhydrous TBHP (1.5-2.0 equivalents) dropwise over a period of 10-15 minutes, ensuring the internal temperature of the reaction mixture remains at or below -20 °C.[10]

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.[10]

-

Stir the mixture vigorously for 1 hour, then transfer it to a separatory funnel and separate the organic layer.[10]

-

Extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-epoxyalcohol.

Protocol 2: Stoichiometric Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol details the stoichiometric version of the reaction, which was more common in the earlier developments of this methodology.

Materials:

-

(E)-2-Hexen-1-ol

-

This compound

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water

-

10% aqueous NaOH solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane and cool to -20 °C.

-

Add titanium(IV) isopropoxide followed by this compound with stirring.

-

After stirring for a few minutes, add (E)-2-hexen-1-ol to the mixture.[10]

-

Slowly add a pre-cooled (-20 °C) anhydrous TBHP solution in toluene, maintaining the internal temperature below -10 °C.[10]

-

Stir the reaction mixture at -20 °C for the specified time, monitoring the reaction by TLC.

-

Quench the reaction by adding water, which will form a biphasic mixture.[10]

-

Warm the mixture to room temperature and stir for 1 hour.

-

Add a 10% aqueous NaOH solution and stir for another 30 minutes, or until the two phases become clear.[10]

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the resulting epoxy alcohol by flash column chromatography.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Catalytic Cycle and Stereoselectivity Mnemonic

Caption: Catalytic cycle and stereochemical mnemonic for the Sharpless epoxidation.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. benchchem.com [benchchem.com]

- 4. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chemistnotes.com [chemistnotes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Preparation of Titanium(IV) Isopropoxide-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of catalysts derived from titanium(IV) isopropoxide (TTIP). The focus is on the synthesis of titanium dioxide (TiO₂) nanomaterials, which are widely used as catalysts and photocatalysts in various chemical transformations and environmental remediation processes.[1][2]

Introduction

Titanium(IV) isopropoxide is a versatile precursor for the synthesis of titanium-based catalysts due to its high reactivity and solubility in common organic solvents.[3] The most common application is the preparation of TiO₂ nanoparticles, which can be synthesized via several methods, including sol-gel, hydrothermal, and solvothermal processes.[4][5] The properties of the resulting TiO₂ catalyst, such as crystallinity, particle size, and surface area, are highly dependent on the synthesis parameters.[1][6] These properties, in turn, dictate the catalytic activity.[2]